1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride
Description
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-one dihydrochloride is a bicyclic compound featuring a spirocyclic core with two nitrogen atoms at positions 1 and 8 of the 4.5-decane ring system. The ethanone group at position 1 and the dihydrochloride salt enhance its solubility and stability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C10H20Cl2N2O |
|---|---|
Molecular Weight |
255.18 g/mol |
IUPAC Name |
1-(1,8-diazaspiro[4.5]decan-1-yl)ethanone;dihydrochloride |
InChI |
InChI=1S/C10H18N2O.2ClH/c1-9(13)12-8-2-3-10(12)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H |
InChI Key |
IPADXDJMGCLKMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC12CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
A widely employed method for synthesizing 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves reductive amination of the corresponding ketone with 2,8-diazaspiro[4.5]decan-1-one hydrochloride. The general procedure includes:
- Dissolving 2,8-diazaspiro[4.5]decan-1-one hydrochloride in dichloromethane (DCM).
- Adding triethylamine (TEA) as a base to neutralize the hydrochloride salt and facilitate the reaction.
- Introducing the ketone substrate (e.g., ethanone derivatives).
- Adding a mild reducing agent such as sodium acetate borohydride to reduce the imine intermediate formed during the reaction.
- Stirring the mixture for 24 hours at ambient temperature.
- Evaporating the solvent and purifying the crude product using reverse-phase semi-preparative high-performance liquid chromatography (HPLC) with a gradient of acetonitrile/water (MeCN/H2O) to isolate the pure compound.
This method is noted for its efficiency and ability to produce the target compound with good purity.
Sulfonylation Followed by Palladium-Catalyzed Coupling
Another synthetic sequence involves the initial formation of sulfonylated derivatives of 2,8-diazaspiro[4.5]decan-1-one hydrochloride, which can be further functionalized:
- Dissolving 2,8-diazaspiro[4.5]decan-1-one hydrochloride in dichloromethane with triethylamine.
- Adding sulfonyl chlorides such as 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride or 3-chloro-4-[(trifluoromethyl)oxy]benzenesulfonyl chloride.
- Stirring the reaction mixture for 16–17 hours at room temperature.
- Concentrating the mixture under reduced pressure.
- Purifying the sulfonylated product by silica gel chromatography or mass-directed autopurification (MDAP).
- Optionally, performing palladium-catalyzed coupling reactions (e.g., with trimethylboroxine and Pd(PPh3)4) to introduce further substituents on the aromatic ring.
This method yields various functionalized derivatives of the diazaspiro compound with yields ranging from 17% to 66%, depending on the reagents and conditions used.
Reaction Conditions and Yields
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification Method |
|---|---|---|---|---|
| Reductive Amination | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, TEA, sodium acetate borohydride, DCM | 24 h | Not specified (typically good) | Reverse-phase semi-preparative HPLC |
| Sulfonylation with Sulfonyl Chlorides | 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, TEA, sulfonyl chloride, DCM | 16–17 h | 17–66 | Silica gel chromatography, MDAP |
| Palladium-Catalyzed Coupling | Sulfonylated intermediate, Pd(PPh3)4, trimethylboroxine, 1,4-dioxane, K2CO3 | 20 h | Moderate (e.g., 42%) | Silica gel chromatography, MDAP |
The yields depend strongly on the substituents introduced and the purification efficiency. The use of triethylamine is consistent as a base to neutralize hydrochloride salts and promote nucleophilic substitution. Reaction temperatures are generally ambient or moderately elevated (up to 100 °C for Pd-catalyzed steps).
Purification Techniques
Purification is crucial due to the complexity of the reaction mixtures and the need for high-purity compounds for biological testing:
- Silica Gel Chromatography: Gradient elution with mixtures of methanol and dichloromethane is used to separate crude products.
- Mass-Directed Autopurification (MDAP): Automated purification based on mass spectrometry detection allows isolation of the desired compound with high purity.
- Reverse-Phase HPLC: Utilized especially after reductive amination to separate the target compound from side products and unreacted starting materials.
These methods ensure the isolation of analytically pure this compound suitable for further research.
Analytical Characterization and Research Outcomes
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR data confirm the structure and purity, showing characteristic multiplets and singlets corresponding to the diazaspiro ring protons and substituents.
- Mass Spectrometry (MS): Electrospray ionization positive mode (ES+ve) confirms molecular ion peaks consistent with the expected molecular weights.
- Yield and Purity Data: Reported yields vary with reaction conditions and substrates, with purification methods enhancing the final product quality.
Research outcomes indicate that these preparation methods reliably produce the compound with sufficient purity for biological evaluation, supporting studies into enzyme inhibition and receptor modulation activities.
Chemical Reactions Analysis
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride involves the inhibition of RIPK1 kinase activity. By binding to the kinase domain of RIPK1, the compound blocks the activation of the necroptosis pathway. This inhibition prevents the downstream signaling events that lead to programmed cell death, thereby offering therapeutic potential in diseases characterized by excessive inflammation and cell death .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key differences between the target compound and related diazaspiro derivatives:
Key Observations
- Core Structure Variations : The target compound’s 1,8-diazaspiro[4.5]decane core distinguishes it from Rolapitant (1,7-diazaspiro[4.5]decan-2-one) and 2,8-diazaspiro[4.5]decan-1-one HCl. Nitrogen positioning impacts electronic properties and binding interactions .
- Substituent Impact: Fluorinated analogs (e.g., AS99137) exhibit altered lipophilicity and metabolic stability compared to non-fluorinated derivatives . Rolapitant’s trifluoromethyl groups enhance receptor affinity for neurokinin-1 (NK1) inhibition .
- Salt Forms: The dihydrochloride salt of the target compound likely improves aqueous solubility relative to monohydrochloride derivatives like 2,8-diazaspiro[4.5]decan-1-one HCl, which has a lower molecular weight (190.67 vs. ~250–550 for others) .
Biological Activity
1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-onedihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which has garnered significant interest in medicinal chemistry and biological research. Its potential biological activities make it a subject of study for various applications, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| CAS Number | 2751621-44-8 |
| Molecular Formula | C10H20Cl2N2O |
| Molecular Weight | 255.2 g/mol |
| LogP | -0.61 |
| Polar Surface Area | 32 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Synthesis and Preparation
The synthesis of this compound typically involves the formation of its spirocyclic core through cyclization reactions of appropriate precursors under controlled conditions. Various reagents such as oxidizing agents and reducing agents are employed to modify functional groups within the molecule.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, which may include:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing various cellular processes.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Enzyme Inhibition : Research indicates that derivatives of diazaspiro compounds exhibit selective inhibition against certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Comparative Analysis with Similar Compounds
This compound can be compared with other spirocyclic compounds:
| Compound Type | Similarities | Differences |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | Similar spirocyclic structure | Different functional groups affecting activity |
| TYK2/JAK1 inhibitors | Structural similarities in spirocyclic core | Variability in selectivity and potency |
Future Directions in Research
Ongoing research aims to further elucidate the biological mechanisms of this compound. Areas of interest include:
- Therapeutic Applications : Investigating its potential as a therapeutic agent in drug development targeting specific diseases.
- Structure-Activity Relationship Studies : Understanding how modifications to the compound's structure influence its biological activity.
Q & A
Basic: How can researchers optimize the synthesis of 1-{1,8-Diazaspiro[4.5]decan-1-yl}ethan-1-one dihydrochloride to improve yield and purity?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with spirocyclic core formation followed by functionalization. Key steps include:
- Reagent Selection: Use alkali metal hydrides (e.g., NaH) in inert solvents like THF or DMF to facilitate deprotonation and cyclization .
- Temperature Control: Optimize reaction conditions (e.g., 0–60°C, 6–24 hours) to balance reaction rate and byproduct formation.
- Purification: Employ column chromatography with polar/non-polar solvent gradients or recrystallization for high-purity isolation.
- Yield Enhancement: Monitor intermediate stability; pre-activate reactive groups (e.g., carbonyl) to reduce side reactions .
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify spirocyclic geometry and substituent placement. For example, characteristic shifts for the diazaspiro system appear at δ 3.0–4.5 ppm (protons adjacent to nitrogen) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 245.12) and fragmentation patterns .
- X-ray Crystallography: Resolve ambiguous stereochemistry by analyzing single-crystal structures .
Advanced: How does the spirocyclic structure influence its biological activity compared to analogs?
Methodological Answer:
The spirocyclic scaffold confers rigidity, enhancing target binding specificity. Key comparisons:
- Nitrogen Positioning: Analog 3-Oxa-1,8-diazaspiro[4.5]decan-2-one (CAS: 945892-90-0) shows reduced CNS penetration due to altered hydrogen-bonding capacity .
- Functional Groups: The acetyl group at position 1 improves metabolic stability over tert-butyl derivatives (e.g., CAS: 937729-06-1), as shown in pharmacokinetic assays .
- Biological Assays: Use competitive binding assays (e.g., radioligand displacement) to quantify affinity for receptors like σ-1 or dopamine D .
Advanced: How should researchers address discrepancies in pharmacological data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized Assays: Validate protocols using reference compounds (e.g., haloperidol for σ-1 receptor studies) .
- Impurity Profiling: Use HPLC-MS to identify and quantify synthetic byproducts (e.g., des-chloro derivatives) that may interfere with activity .
- Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to predict binding modes under different protonation states (relevant for hydrochloride salts) .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage Conditions: Store as a crystalline solid at -20°C in airtight, light-protected containers to prevent hydrolysis of the diazaspiro ring .
- Solubility Management: Prepare stock solutions in anhydrous DMSO (≤10 mM) and aliquot to avoid freeze-thaw degradation .
- Stability Monitoring: Conduct periodic LC-MS analysis to detect decomposition (e.g., HCl loss, indicated by mass shifts ≥36 Da) .
Advanced: What computational tools are available to predict the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate parameters like logP (predicted ~1.8), blood-brain barrier permeability, and CYP450 interactions .
- Molecular Dynamics (MD): Simulate solvation effects in physiological buffers (e.g., PBS) using GROMACS to assess conformational stability .
- PubChem Data: Cross-reference experimental properties (e.g., InChIKey: PDWINIZEUXFRKQ-UHFFFAOYSA-N) with computed toxicity profiles .
Basic: How can researchers differentiate this compound from structurally similar analogs in mixed samples?
Methodological Answer:
- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and 0.1% TFA in water/acetonitrile gradients. Retention times vary by spirocyclic substituents (e.g., 12.3 min vs. 14.1 min for tert-butyl analogs) .
- Tandem MS (MS/MS): Identify unique fragmentation ions (e.g., m/z 154.08 for the diazaspiro core) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
